molecular formula C9H8Br2O3 B188328 2-(2,4-Dibromo-6-methylphenoxy)acetic acid CAS No. 7250-62-6

2-(2,4-Dibromo-6-methylphenoxy)acetic acid

Cat. No. B188328
CAS RN: 7250-62-6
M. Wt: 323.97 g/mol
InChI Key: ONPBJJDXODEHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dibromo-6-methylphenoxy)acetic acid (DBMPA) is an organic compound commonly used in scientific research. It is an important intermediate in the synthesis of numerous compounds, including pharmaceuticals, agrochemicals, and dyes. DBMPA is an effective herbicide, insecticide, and fungicide and can be used in both laboratory and field experiments. It is also used in the synthesis of various other compounds, such as dibromoethane, bromoacetic acid, and bromobenzene.

Scientific Research Applications

2-(2,4-Dibromo-6-methylphenoxy)acetic acid is widely used in scientific research due to its versatility as an intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various other compounds, such as dibromoethane, bromoacetic acid, and bromobenzene. 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is also used in laboratory and field experiments as an effective herbicide, insecticide, and fungicide.

Mechanism of Action

2-(2,4-Dibromo-6-methylphenoxy)acetic acid is an effective herbicide, insecticide, and fungicide due to its ability to inhibit the activity of certain enzymes involved in plant growth and development. It works by inhibiting the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids. By blocking the activity of ALS, 2-(2,4-Dibromo-6-methylphenoxy)acetic acid prevents the formation of these essential amino acids, leading to the death of the plant or insect.
Biochemical and Physiological Effects
2-(2,4-Dibromo-6-methylphenoxy)acetic acid has been shown to have several biochemical and physiological effects. In plants, it inhibits the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids. This leads to a decrease in the production of these essential amino acids, resulting in stunted growth and eventually death. In insects, 2-(2,4-Dibromo-6-methylphenoxy)acetic acid prevents the formation of chitin, a component of the exoskeleton, leading to the death of the insect. In humans, 2-(2,4-Dibromo-6-methylphenoxy)acetic acid has been shown to cause skin irritation, eye irritation, and respiratory irritation.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,4-Dibromo-6-methylphenoxy)acetic acid in laboratory experiments is its versatility as an intermediate in the synthesis of various compounds. It can be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various other compounds, such as dibromoethane, bromoacetic acid, and bromobenzene.
The main limitation of using 2-(2,4-Dibromo-6-methylphenoxy)acetic acid in laboratory experiments is its potential toxicity. 2-(2,4-Dibromo-6-methylphenoxy)acetic acid is toxic to humans and other animals, and should be handled with caution. In addition, it is a skin, eye, and respiratory irritant, and should not be inhaled or come into contact with the skin.

Future Directions

There are several potential future directions for research on 2-(2,4-Dibromo-6-methylphenoxy)acetic acid. First, further research could be conducted on the biochemical and physiological effects of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid in humans, plants, and insects. Second, further research could be conducted on the potential toxicity of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid, and how it can be managed safely in laboratory experiments. Third, further research could be conducted on the potential applications of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid in the synthesis of other compounds. Finally, further research could be conducted on the potential uses of 2-(2,4-Dibromo-6-methylphenoxy)acetic acid as an effective herbicide, insecticide, and fungicide.

Synthesis Methods

2-(2,4-Dibromo-6-methylphenoxy)acetic acid can be synthesized from 6-methylphenol and 2,4-dibromobenzene in two steps. In the first step, 6-methylphenol is reacted with 2,4-dibromobenzene in the presence of a base such as sodium hydroxide to form 2-(2,4-dibromo-6-methylphenoxy)acetic acid. In the second step, the acid is then reacted with a strong base such as sodium hydroxide to form the desired product, 2-(2,4-dibromo-6-methylphenoxy)acetic acid.

properties

IUPAC Name

2-(2,4-dibromo-6-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPBJJDXODEHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283154
Record name 2-(2,4-dibromo-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dibromo-6-methylphenoxy)acetic acid

CAS RN

7250-62-6
Record name 7250-62-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dibromo-6-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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